5-Fluoro-2-(hydroxymethyl)benzonitrile
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Overview
Description
5-Fluoro-2-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, where a fluorine atom is substituted at the 5-position and a hydroxymethyl group is attached at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the use of fluorinated benzaldehyde derivatives. For instance, the reaction of 5-fluoro-2-formylbenzonitrile with appropriate reducing agents can yield this compound . Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-2-(carboxymethyl)benzonitrile
Reduction: 5-Fluoro-2-(hydroxymethyl)benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(hydroxymethyl)benzonitrile
- 5-Fluoro-2-methylbenzonitrile
- 2-Fluoro-5-methylbenzonitrile
Uniqueness
5-Fluoro-2-(hydroxymethyl)benzonitrile is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can increase its solubility and reactivity .
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-2-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2 |
InChI Key |
YFKQAEOUCDGOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CO |
Origin of Product |
United States |
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